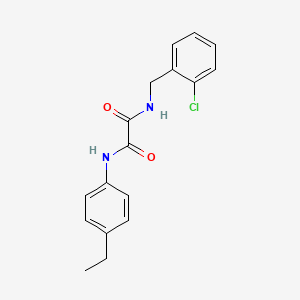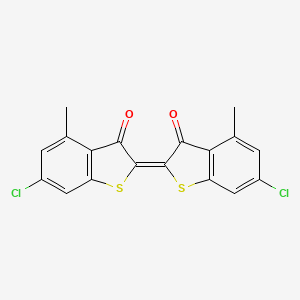
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide, also known as CEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the ethanediamide family and is synthesized using a specific method.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves its ability to modulate various signaling pathways and enzymes involved in various cellular processes. This compound achieves this by binding to specific receptors and enzymes and altering their activity. For example, in cancer cells, this compound binds to the estrogen receptor and inhibits its activity, leading to the inhibition of cancer cell growth. In neurons, this compound enhances the activity of various antioxidant enzymes such as catalase and superoxide dismutase, leading to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and suppresses the activity of various signaling pathways. In neurons, this compound enhances the activity of various antioxidant enzymes and modulates the activity of various neurotransmitters. In crops, this compound enhances the growth and yield of various crops by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
实验室实验的优点和局限性
The advantages of using N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide in lab experiments include its high yield, purity, and specificity. This compound can be synthesized using a specific method, which results in a high yield and purity. This compound is also specific in its activity, which makes it an ideal compound for studying specific cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and limited availability. This compound has been shown to be toxic at high concentrations, which limits its use in in vivo studies. This compound is also not widely available, which limits its use in large-scale studies.
未来方向
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and crop improvement. Another direction is to study its potential toxicity and develop strategies to mitigate its toxicity. Additionally, further studies are needed to investigate the optimal dosage and administration of this compound for various applications. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound.
合成方法
The synthesis of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves the reaction of 2-chlorobenzylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield. The purity of this compound can be further enhanced using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and crop improvement. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegeneration. This compound achieves this by enhancing the activity of various antioxidant enzymes and modulating the activity of various neurotransmitters. In crop improvement, this compound has been shown to enhance the growth and yield of various crops such as rice, wheat, and maize. This compound achieves this by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-12-7-9-14(10-8-12)20-17(22)16(21)19-11-13-5-3-4-6-15(13)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVFMDSVZROIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B5026719.png)
![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B5026736.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B5026743.png)
![heptyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5026764.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
